Cas no 6214-31-9 (3-Bromo-3-methylbut-1-yne)

3-Bromo-3-methylbut-1-yne (CAS 20882-08-0) is a versatile halogenated alkyne used in organic synthesis and pharmaceutical research. Its structure, featuring a terminal alkyne and a bromine-substituted tertiary carbon, makes it a valuable intermediate for cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings. The compound’s reactivity enables selective functionalization, facilitating the construction of complex molecular frameworks. It is particularly useful in the synthesis of bioactive compounds, agrochemicals, and advanced materials. The bromine moiety offers a handle for further derivatization, while the alkyne group allows for cycloaddition or metal-catalyzed transformations. High purity grades ensure consistent performance in demanding applications. Proper handling is required due to its flammability and potential reactivity.
3-Bromo-3-methylbut-1-yne structure
3-Bromo-3-methylbut-1-yne structure
商品名:3-Bromo-3-methylbut-1-yne
CAS番号:6214-31-9
MF:C5H7Br
メガワット:147.01308
MDL:MFCD09833590
CID:860082

3-Bromo-3-methylbut-1-yne 化学的及び物理的性質

名前と識別子

    • 3-BROMO-3-METHYL-BUT-1-YNE
    • 3-bromo-3-methylbut-1-yne
    • 2-bromo-2-methyl-but-3-yne
    • 3-Brom-3-methyl-but-1-in
    • 3-BROMO-3-METHYL-1-BUTYNE
    • Y9639
    • 3-Bromo-3-methylbut-1-yne
    • MDL: MFCD09833590
    • インチ: InChI=1S/C5H7Br/c1-4-5(2,3)6/h1H,2-3H3
    • InChIKey: AETOGZWYRRUFFS-UHFFFAOYSA-N
    • ほほえんだ: C#CC(C)(C)Br

計算された属性

  • せいみつぶんしりょう: 145.97300
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 6
  • 回転可能化学結合数: 0

じっけんとくせい

  • PSA: 0.00000
  • LogP: 1.79310

3-Bromo-3-methylbut-1-yne セキュリティ情報

3-Bromo-3-methylbut-1-yne 税関データ

  • 税関コード:2903399090
  • 税関データ:

    中国税関コード:

    2903399090

    概要:

    290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

3-Bromo-3-methylbut-1-yne 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B681783-50mg
3-Bromo-3-methylbut-1-yne
6214-31-9
50mg
$ 95.00 2022-06-06
abcr
AB446484-1 g
3-Bromo-3-methylbut-1-yne, 95%; .
6214-31-9 95%
1g
€667.10 2023-07-18
Enamine
EN300-91996-0.1g
3-bromo-3-methylbut-1-yne
6214-31-9 95%
0.1g
$108.0 2024-05-21
1PlusChem
1P00EKKX-250mg
3-BROMO-3-METHYL-BUT-1-YNE
6214-31-9 95%
250mg
$345.00 2025-02-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1334799-1g
3-Bromo-3-methylbut-1-yne
6214-31-9 98%
1g
¥7142.00 2024-05-06
abcr
AB446484-5g
3-Bromo-3-methylbut-1-yne, 95%; .
6214-31-9 95%
5g
€1392.00 2025-02-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1334799-500mg
3-Bromo-3-methylbut-1-yne
6214-31-9 98%
500mg
¥5580.00 2024-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1334799-250mg
3-Bromo-3-methylbut-1-yne
6214-31-9 98%
250mg
¥3528.00 2024-05-06
eNovation Chemicals LLC
Y1246108-250mg
3-BROMO-3-METHYL-BUT-1-YNE
6214-31-9 95%
250mg
$520 2025-02-22
eNovation Chemicals LLC
Y1246108-1g
3-BROMO-3-METHYL-BUT-1-YNE
6214-31-9 95%
1g
$1285 2025-02-22

3-Bromo-3-methylbut-1-yne 関連文献

3-Bromo-3-methylbut-1-yneに関する追加情報

Professional Introduction to 3-Bromo-3-methylbut-1-yne (CAS No. 6214-31-9)

3-Bromo-3-methylbut-1-yne, with the chemical formula C₅H₇Br and the CAS number 6214-31-9, is a significant compound in the field of organic synthesis and pharmaceutical research. This alkyne derivative features a bromine substituent at the third carbon position of a butynyl chain, making it a versatile building block for various chemical transformations. Its unique structure and reactivity have garnered considerable attention in recent years, particularly in the development of novel therapeutic agents and materials.

The compound’s molecular structure consists of a linear chain with a triple bond between the second and third carbon atoms, flanked by a methyl group at the third carbon and a bromine atom at the terminal position. This arrangement imparts distinct chemical properties that make it valuable for synthetic applications. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are widely employed in medicinal chemistry to construct complex molecular frameworks.

In recent years, 3-Bromo-3-methylbut-1-yne has been explored in several cutting-edge research areas. One notable application is in the synthesis of bioactive molecules, where its alkyne moiety serves as a precursor for introducing diverse functional groups. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in inflammatory pathways. The bromine atom provides a handle for palladium-catalyzed reactions, enabling the introduction of aryl or heteroaryl groups that can modulate enzyme activity.

Moreover, the compound has found utility in materials science, particularly in the fabrication of conductive polymers and organic electronic devices. The alkyne group can undergo polymerization reactions to form conjugated polymers with enhanced electrical properties. These polymers are being investigated for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. The bromine substituent also facilitates post-polymerization modifications, allowing for fine-tuning of material properties such as solubility and thermal stability.

Recent studies have highlighted the role of CAS No. 6214-31-9 in drug discovery efforts aimed at combating neurological disorders. Researchers have synthesized derivatives of this compound that exhibit potent neuroprotective effects by interacting with specific receptor targets. The ability to introduce various pharmacophores via cross-coupling reactions has enabled the development of libraries of compounds with optimized bioavailability and efficacy. These efforts underscore the importance of versatile intermediates like 3-Bromo-3-methylbut-1-yne in accelerating pharmaceutical innovation.

The synthesis of 3-Bromo-3-methylbut-1-yne typically involves the bromination of propargyl derivatives or through metal-catalyzed coupling reactions. Advances in catalytic systems have improved the efficiency and selectivity of these processes, making it more feasible to produce large quantities for industrial applications. Additionally, green chemistry principles have been integrated into synthetic protocols to minimize waste and reduce environmental impact.

The compound’s reactivity also makes it a valuable tool in synthetic organic chemistry education. Its participation in diverse reaction types provides students with practical experience in mastering key transformation techniques, such as alkyne metathesis, halogenation, and functional group interconversion. Such hands-on training is essential for fostering the next generation of chemists capable of addressing complex synthetic challenges.

In conclusion, 3-Bromo-3-methylbut-1-yne (CAS No. 6214-31-9) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and academic research. Its unique structural features enable a wide range of chemical modifications, making it an indispensable intermediate for developing innovative solutions in medicine and technology. As research continues to uncover new possibilities, this compound will undoubtedly remain at the forefront of synthetic chemistry advancements.

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